Home > Products > Screening Compounds P139330 > Isoquinoline derivative 2
Isoquinoline derivative 2 -

Isoquinoline derivative 2

Catalog Number: EVT-10965478
CAS Number:
Molecular Formula: C21H20FN3O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isoquinoline derivative 2 is a compound belonging to the isoquinoline family, which comprises six-membered heterocycles featuring nitrogen in the ring structure. Isoquinolines are significant due to their presence in various natural products and their potential applications in medicinal chemistry. Isoquinoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Source

Isoquinoline derivative 2 can be synthesized from various precursors, including 2-alkynylbenzaldoximes and α-keto acids. Several synthetic methodologies have been developed to create isoquinoline derivatives with specific functional groups, enhancing their utility in pharmaceutical applications .

Classification

Isoquinoline derivatives are classified based on their structural modifications and functional groups. They can be categorized into various subclasses, such as pyrrolo[2,1-a]isoquinolines and indolo[2,1-a]isoquinolines, each exhibiting unique chemical properties and biological activities .

Synthesis Analysis

Methods

The synthesis of isoquinoline derivative 2 typically involves several key methods:

  1. Metal-Free Radical Cascade Cyclization: This method utilizes 2-aryl-N-acryloyl indoles and α-keto acids under mild conditions to yield indolo[2,1-a]isoquinoline derivatives without metal catalysts. The reaction proceeds via a radical pathway that has been confirmed through control experiments .
  2. Deoxygenation of Heteroaromatic N-Oxides: This approach employs carbon disulfide and silver triflate as reagents to facilitate the formation of isoquinoline derivatives from 2-alkynylbenzaldoximes. The reaction involves a [3+2] cycloaddition followed by homolytic cleavage to produce the desired isoquinoline .
  3. Bischler-Napieralski Reaction: This classical method involves the cyclization of amides derived from aromatic acids and amines to form isoquinoline derivatives. The presence of electron-donating groups is essential for optimizing yields during this reaction .

Technical Details

The synthesis typically requires specific solvents (e.g., dimethylformamide, dioxane) and controlled temperatures (ranging from room temperature to 110 °C) to achieve optimal yields and purity of the final products. Monitoring is often performed using thin-layer chromatography to assess reaction progress.

Molecular Structure Analysis

Structure

Isoquinoline derivative 2 features a bicyclic structure consisting of a benzene ring fused with a pyridine-like ring containing nitrogen. The specific arrangement of substituents on the rings influences its chemical behavior and biological activity.

Data

The molecular formula for isoquinoline derivative 2 varies depending on its specific substituents but generally follows the pattern Cn_{n}Hn_{n}N, where n corresponds to the number of carbon atoms in the structure.

Chemical Reactions Analysis

Reactions

Isoquinoline derivative 2 can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
  • Oxidation: Isoquinolines can be oxidized to form N-oxides or other derivatives.
  • Cyclization Reactions: The compound can participate in further cyclization reactions to yield more complex structures.

Technical Details

These reactions often require specific conditions, such as the presence of acids or bases, elevated temperatures, or catalysts (e.g., silver triflate) to facilitate transformation.

Mechanism of Action

Process

The mechanism of action for isoquinoline derivative 2 involves its interaction with biological targets such as enzymes or receptors. For instance, its antitumor activity may be attributed to its ability to inhibit specific pathways involved in cell proliferation or induce apoptosis in cancer cells.

Data

Research indicates that isoquinoline derivatives can modulate signaling pathways related to cell survival and death, although detailed mechanistic studies are necessary to fully elucidate these processes.

Physical and Chemical Properties Analysis

Physical Properties

Isoquinoline derivative 2 typically exhibits:

  • Melting Point: Varies based on substitution but generally falls within a specific range indicative of its purity.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or dichloromethane but may have limited solubility in water.

Chemical Properties

The chemical properties include:

  • Reactivity: Isoquinolines are known for their electrophilic character due to the nitrogen atom's lone pair.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from studies indicate that physical properties such as melting points and solubility profiles significantly affect the compound's applicability in drug formulation .

Applications

Scientific Uses

Isoquinoline derivative 2 has several applications in scientific research:

  • Pharmaceutical Development: Used as a scaffold for designing new drugs targeting various diseases.
  • Biological Studies: Investigated for its potential effects on cellular processes and mechanisms related to disease states.
  • Fluorescent Probes: Some derivatives are explored for their fluorescent properties, making them useful in imaging techniques .
Introduction to Isoquinoline Alkaloids and Synthetic Derivatives

Historical Context and Significance in Medicinal Chemistry

The historical journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent compound from coal tar through fractional crystallization methods [3]. This discovery initiated systematic exploration of isoquinoline-based natural products, culminating in the identification of morphine in the early 19th century as the first therapeutically significant isoquinoline alkaloid [8]. The structural elucidation of morphine established the benzylisoquinoline framework as a privileged scaffold in medicinal chemistry, driving the isolation and characterization of subsequent alkaloids including the antibacterial berberine, antitussive codeine, and acetylcholinesterase inhibitor galanthamine [8].

The mid-20th century witnessed landmark synthetic advancements that expanded the therapeutic accessibility of isoquinoline derivatives. The Pomeranz-Fritsch reaction (1893) enabled efficient laboratory synthesis through acid-catalyzed cyclization of benzaldehyde and aminoacetaldehyde diethyl acetal, providing a robust route to the unsubstituted isoquinoline core [3]. This was complemented by the Bischler-Napieralski reaction (1893), which facilitated the construction of 1-substituted 3,4-dihydroisoquinolines from β-phenylethylamine precursors, later dehydrogenated to yield bioactive compounds like the vasodilator papaverine [3]. These methodological breakthroughs transformed isoquinoline chemistry from natural product isolation to deliberate synthetic design, establishing the foundation for contemporary derivatization strategies.

Table 1: Chronological Development of Isoquinoline-Based Therapeutics

YearMilestoneSignificance
1885Isolation from coal tarStructural characterization of isoquinoline
Early 19th c.Morphine isolationFirst medicinal isoquinoline alkaloid
1893Pomeranz-Fritsch reactionSynthetic access to unsubstituted core
1914Weissgerber's extractionSelective isolation from coal tar
1950sPapaverine developmentClinical vasodilator application
2020sPKCζ inhibitorsFragment-based design for autoimmune disease

Structural Classification of Isoquinoline-Based Compounds

Isoquinoline derivatives exhibit remarkable structural diversity, broadly categorized into four principal classes based on ring fusion and oxidation patterns:

Simple Tetrahydroisoquinolines: Characterized by a partially saturated core, these compounds demonstrate significant neuroactivity. Notable examples include salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) and carnegine, both implicated in Parkinsonian neurotoxicity pathways through dopamine analog formation [2] [8]. Their structural simplicity enables efficient blood-brain barrier penetration, making them valuable templates for central nervous system-targeted agents despite their endogenous neurotoxic potential.

Benzylisoquinolines: Distinguished by an aryl substituent at the C1 position, this class includes the opioid precursor (S)-reticuline and the vasorelaxant papaverine [3] [8]. The stereogenic center at C1 confers chiral specificity in biological interactions, exemplified by the differential activity of enantiomers in G-protein coupled receptor binding. Advanced analytical techniques have identified over twenty benzylisoquinoline variants in Plumula nelumbinis, including norcoclaurine-6-O-glucoside and lotusine, each exhibiting distinct pharmacological profiles [8].

Protoberberines: These tetracyclic compounds feature a berberine-like scaffold with demonstrated multimodal biological activities. The planar conjugated system enables DNA intercalation, while the quaternary ammonium moiety facilitates enzyme inhibition. Structural optimization has yielded derivatives with enhanced target specificity, such as 9-O-demethylated berberrubine, which exhibits potent IDO1/TDO dual inhibitory activity (IC~50~ = 0.26 μM and 0.03 μM, respectively) [5]. Charge distribution modifications through quaternary nitrogen elimination have significantly improved cellular permeability in this subclass [5].

Bisbenzylisoquinolines: Comprising two benzylisoquinoline units linked by ether bonds, these complex structures demonstrate potent pharmacological effects. Tubocurarine (a neuromuscular blocker) and the anticancer agent tetrandrine exemplify this category. The dimeric architecture enables simultaneous engagement with complementary binding sites, as demonstrated in the inhibition of protein kinase Cζ (PKCζ) by 5,7-disubstituted derivatives [6]. Recent synthetic advances have enabled selective manipulation of each monomeric unit, expanding the medicinal potential of this subclass.

Figure 1: Core Structural Classes of Medicinally Relevant Isoquinoline Derivatives

[Illustration of four molecular structures]  1. Simple THIQ: Salsolinol (highlighting 6,7-dihydroxy and N-methyl groups)  2. Benzylisoquinoline: Reticuline (emphasizing chiral center and benzyl moiety)  3. Protoberberine: Berberine (showing tetracyclic conjugated system)  4. Bisbenzylisoquinoline: Tetrandrine (dimeric structure with ether linkage)  

Rationale for Derivatization Strategies in Drug Discovery

Strategic structural modification of isoquinoline scaffolds addresses intrinsic pharmacological limitations while enhancing target specificity. Three principal derivatization approaches dominate contemporary research:

Bioisosteric Replacement: Systematic substitution of functional groups optimizes physicochemical properties and binding affinity. The transformation of berberine to berberrubine exemplifies successful bioisosteric modification, where demethylation at C9 enhances IDO1/TDO inhibition 100-fold compared to the parent compound [5]. Position-specific substitutions significantly influence bioactivity: 3-phenylisoquinolinium derivatives with lipophilic 3′-biphenyl groups exhibit potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MIC = 1-2 μg/mL), while hydrophilic analogs show reduced activity [1]. Similarly, 7,8-disubstituted isoquinolines demonstrate superior PKCζ inhibition (IC~50~ < 50 nM) compared to 4,6-regioisomers, highlighting the critical role of substitution patterns [6].

Fragment Merging: This innovative approach combines pharmacophoric elements from complementary isoquinoline fragments to enhance binding efficiency. Screening monosubstituted isoquinoline libraries at high concentrations identifies weak but viable binding motifs, subsequently merged into single high-affinity inhibitors. This strategy yielded 5,7-bis(arylamino)isoquinoline derivatives as potent PKCζ inhibitors with oral bioavailability. Compound 37 demonstrated exceptional in vivo efficacy (99.53% tumor growth inhibition) in murine collagen-induced arthritis models through targeted kinase modulation [6]. The approach proves particularly valuable for targets lacking comprehensive structural data, enabling rapid identification of novel therapeutic candidates.

Hybrid Scaffold Design: Integration of isoquinoline motifs with complementary pharmacophores generates multifunctional agents. Silver(I) triflate-catalyzed cyclization of 2-alkynylbenzaldoximes yields isoquinoline N-oxides, subsequently coupled with carbodiimides to produce 1-aminoisoquinoline derivatives with enhanced anticancer activity [1]. Similarly, rhodium-catalyzed cyclohydrocarbonylation constructs dihydroisoquinoline cores for selective NF-κB pathway inhibition [1]. These synthetically engineered hybrids leverage the synergistic effects of distinct pharmacophoric elements, addressing complex disease pathways such as tumor immune evasion and inflammatory cascades.

Table 2: Derivatization Approaches and Resultant Pharmacological Enhancements

StrategyStructural ModificationPharmacological Outcome
Bioisosteric replacement9-O-Demethylation of berberine100-fold ↑ IDO1/TDO inhibition
Regioselective substitution3′-Biphenyl at C3 of isoquinoliniumMIC 1 μg/mL against MRSA
Fragment merging5,7-Bis(arylamino)isoquinolinePKCζ inhibition IC~50~ < 50 nM
Hybrid scaffoldIsoquinoline N-oxide + carbodiimideAnticancer activity vs. ovarian SKOV3

The continuous evolution of isoquinoline derivatization methodologies underscores their indispensable role in addressing emerging therapeutic challenges. Contemporary research focuses on balancing target potency with pharmacokinetic optimization, particularly through quaternary nitrogen elimination to enhance membrane permeability and oral bioavailability [5] [6]. These structurally informed design strategies position isoquinoline derivatives as privileged scaffolds for next-generation therapeutics across diverse disease domains, from oncology to immunomodulation and infectious diseases.

Properties

Product Name

Isoquinoline derivative 2

IUPAC Name

[1-(3-fluoroanilino)-5-methylisoquinolin-4-yl]-morpholin-4-ylmethanone

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C21H20FN3O2/c1-14-4-2-7-17-19(14)18(21(26)25-8-10-27-11-9-25)13-23-20(17)24-16-6-3-5-15(22)12-16/h2-7,12-13H,8-11H2,1H3,(H,23,24)

InChI Key

QKTNWXFWLOHPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC=C2C(=O)N3CCOCC3)NC4=CC(=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.